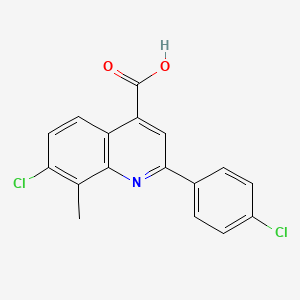

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse biological activities. Quinoline compounds are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, and antifungal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . This reaction yields the desired compound in good amounts (61–79%).

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions and green chemistry principles to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion of the quinoline ring to quinoline N-oxide.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits significant potential as a bioactive molecule. Its structure allows for interactions with various biological targets, leading to the development of therapeutic agents.

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit bacterial growth by targeting DNA gyrase or topoisomerase enzymes, critical for bacterial DNA replication.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, a study demonstrated its cytotoxic effects against various cancer cell lines, revealing an IC50 value of 0.320 µM for MCF7 (breast cancer) cells, indicating potent activity.

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Hydrazone I | SF-295 (CNS Cancer) | 0.688 | Apoptosis induction |

| Hydrazone II | A549 (Lung Cancer) | 0.450 | Cell cycle arrest |

| Hydrazone III | MCF7 (Breast Cancer) | 0.320 | Inhibition of proliferation |

Organic Synthesis

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules and heterocyclic compounds.

- Synthetic Routes : The compound can undergo various reactions including substitution, oxidation, and coupling to form derivatives with enhanced properties. Common reagents include sodium hydride for substitution and potassium permanganate for oxidation.

Material Science

The unique properties of this compound make it suitable for applications in the production of specialty chemicals and advanced materials. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technologies.

Anticancer Activity Studies

A notable study focused on the anticancer activity of quinoline derivatives, including this compound. The findings highlighted the compound's ability to reduce tumor size in animal models when combined with standard chemotherapeutic agents.

Structure-Activity Relationship Analysis

Research has emphasized the significance of specific substitutions on the quinoline ring in enhancing biological efficacy. This analysis has led to the identification of lead candidates for further development in drug discovery.

Mécanisme D'action

The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to their death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:

- 8-Hydroxyquinoline

- 4-Phenylquinoline

- 2-Methylquinoline

Uniqueness

What sets this compound apart from other quinoline derivatives is its unique substitution pattern, which can result in distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Activité Biologique

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 500356-69-4) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the molecular formula C₁₇H₁₁Cl₂NO₂ and a molecular weight of 332.18 g/mol. Its structure includes a chloro-substituted phenyl group, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly in relation to its antiviral and antibacterial properties. The following sections summarize key findings regarding its biological effects.

Antiviral Activity

One of the primary areas of research involves the compound's activity against viral infections, particularly HIV. Studies have demonstrated that quinoline derivatives exhibit significant inhibition of HIV-1 integrase, an essential enzyme for viral replication. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent antiviral activity. In particular, modifications to the quinoline structure, such as those found in this compound, have been linked to enhanced inhibitory effects against HIV-1 integrase .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their chemical structure. The presence of halogen substituents, such as chlorine in this compound, can enhance lipophilicity and improve membrane permeability, potentially leading to increased biological efficacy .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | Antiviral (HIV) |

| Related Quinoline Derivative | 47 | Antiviral (HIV) |

| Similar Quinoline Compound | 42 | Antibacterial |

Study 1: Antiviral Efficacy

A study published in Molecules highlighted the synthesis and evaluation of various quinoline derivatives, including those with structural similarities to this compound. The results indicated that certain modifications led to enhanced inhibition of HIV-1 integrase with IC50 values reaching as low as 1.77 µM for optimized compounds .

Study 2: Structure Optimization

Research focusing on structure optimization revealed that introducing electron-withdrawing groups at specific positions on the quinoline ring could significantly increase antiviral potency. This aligns with findings that suggest the importance of substituent positioning and electronic properties in determining biological activity .

Propriétés

IUPAC Name |

7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNHOZGHNSNVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.